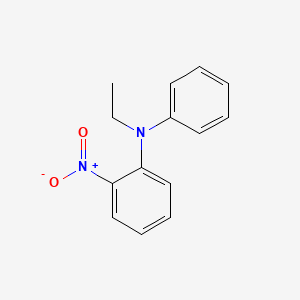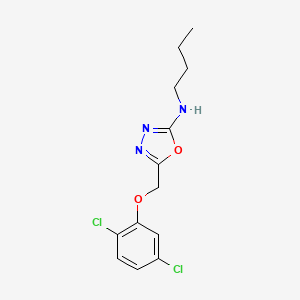
1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- is a heterocyclic compound belonging to the oxadiazole family. . This particular compound features a 1,3,4-oxadiazole ring substituted with an N-butyl group and a 2,5-dichlorophenoxy methyl group, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the cyclization of acylhydrazides or semicarbazides. One common method includes the reaction of hydrazides with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . Another approach involves the oxidative cyclization of semicarbazones using bromine in acetic acid .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazol-2-amine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the oxadiazole ring and the dichlorophenoxy group.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Electrophilic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are often used.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases such as Alzheimer’s.
Antibacterial Activity: Derivatives of this compound have demonstrated significant antibacterial activity against various pathogens, including Salmonella typhi.
Anticancer Research: The compound has been investigated for its potential anticancer properties, particularly in inhibiting specific cancer biological targets.
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazol-2-amine, N-dodecyl-5-(pyridin-4-yl): This compound also exhibits acetylcholinesterase inhibition but with different potency and selectivity.
1,3,4-Oxadiazol-2-amine, N-(2-methoxyphenyl)-5-(4-chlorophenyl): Known for its antiproliferative activity against cancer cell lines.
Uniqueness
1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of N-butyl and 2,5-dichlorophenoxy methyl groups enhances its potential as a versatile scaffold in medicinal chemistry .
Eigenschaften
CAS-Nummer |
40056-71-1 |
|---|---|
Molekularformel |
C13H15Cl2N3O2 |
Molekulargewicht |
316.18 g/mol |
IUPAC-Name |
N-butyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H15Cl2N3O2/c1-2-3-6-16-13-18-17-12(20-13)8-19-11-7-9(14)4-5-10(11)15/h4-5,7H,2-3,6,8H2,1H3,(H,16,18) |
InChI-Schlüssel |
OITWKWMVGFNCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NN=C(O1)COC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


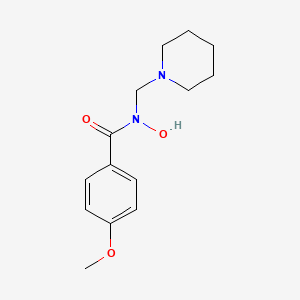
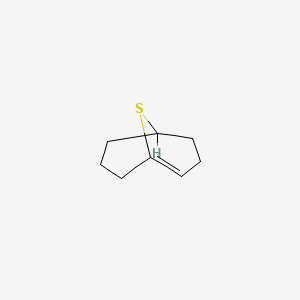
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
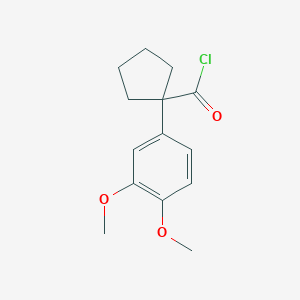

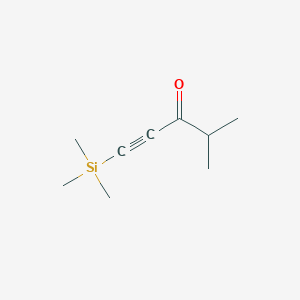
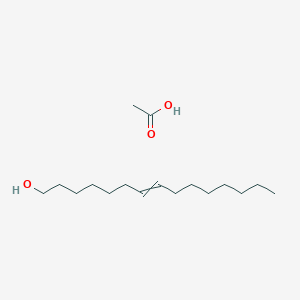
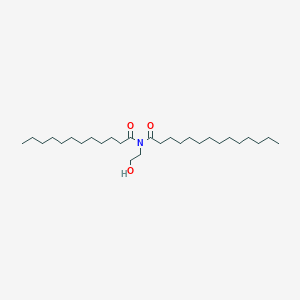
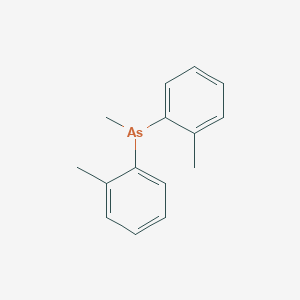

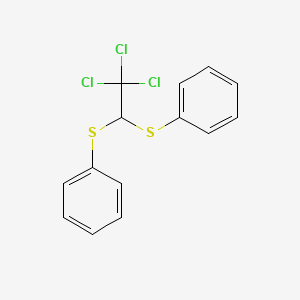
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
